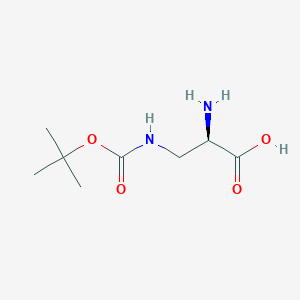

H-D-Dap(boc)-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJIIZWMJVWKIR-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259825-43-9 | |

| Record name | (2R)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-D-Dap(boc)-OH CAS number and molecular weight

Technical Guide: H-D-Dap(Boc)-OH ( -Boc-D-2,3-diaminopropionic acid)[1]

Executive Summary

H-D-Dap(Boc)-OH (CAS: 259825-43-9 ) is a specialized, non-proteinogenic amino acid derivative used critically in the synthesis of peptidomimetics, enzyme inhibitors, and antimicrobial peptides. As the D-enantiomer of 2,3-diaminopropionic acid with orthogonal side-chain protection, it serves as a vital tool for introducing D-chirality and reactive amine "handles" into peptide backbones while maintaining stability against enzymatic degradation.

This guide details the physicochemical properties, structural utility, and experimental protocols for integrating H-D-Dap(Boc)-OH into drug development workflows, specifically focusing on its role as a precursor in Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry.

Physicochemical Profile

The following data establishes the baseline identity for quality control and stoichiometry calculations.

| Parameter | Specification |

| Common Name | H-D-Dap(Boc)-OH |

| Systematic Name | (2R)-2-Amino-3-[(tert-butoxycarbonyl)amino]propanoic acid |

| CAS Number | 259825-43-9 |

| Molecular Weight | 204.22 g/mol |

| Molecular Formula | |

| Stereochemistry | D-isomer (R-configuration at |

| Purity Standard | |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, dilute acetic acid, and methanol; sparingly soluble in non-polar organics (DCM).[1][2] |

| Storage | 2–8°C, desiccated (Hygroscopic) |

Structural Analysis & Orthogonality

The value of H-D-Dap(Boc)-OH lies in its specific protection pattern. The

Structural Visualization

The diagram below illustrates the core structure and the differential reactivity of its functional groups.

Strategic Utility in Drug Design

-

Enzymatic Stability: Incorporation of D-amino acids (D-Dap) renders peptides resistant to endogenous proteases, significantly extending plasma half-life.

-

Side-Chain Functionalization: The

-amine acts as a short linker. Once the peptide is assembled and the Boc group is removed (via TFA), this amine becomes available for:-

Bioconjugation: Attachment of fluorophores or chelators (e.g., DOTA).

-

Cyclization: Lactam bridge formation with Asp/Glu residues to constrain conformation.

-

Cationic Charge: Generating polycationic sequences for cell-penetrating peptides (CPPs).

-

Experimental Protocols

Precursor Conversion: Synthesis of Fmoc-D-Dap(Boc)-OH

While H-D-Dap(Boc)-OH can be used directly in solution phase, it is most frequently converted into Fmoc-D-Dap(Boc)-OH for standard Fmoc-SPPS. The free

Reagents:

-

H-D-Dap(Boc)-OH (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

- (Sodium Bicarbonate) (2.5 eq)

-

Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane

Protocol:

-

Dissolution: Dissolve 10 mmol of H-D-Dap(Boc)-OH and 25 mmol of

in 50 mL water. -

Addition: Dissolve 11 mmol of Fmoc-OSu in 50 mL acetone (or dioxane) and add dropwise to the aqueous solution with stirring.

-

Reaction: Stir at room temperature for 3–12 hours. Monitor by TLC (disappearance of free amine) or HPLC.

-

Workup:

-

Evaporate acetone under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2–3 using 1M HCl (Caution: Boc is acid labile, but stable to dilute, cold aqueous acid for short durations; work quickly).

-

Extract immediately with Ethyl Acetate (

).

-

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Recrystallize from EtOAc/Hexane.

Orthogonal Deprotection Workflow (SPPS Context)

This workflow demonstrates how the Boc group functions orthogonally within an Fmoc synthesis strategy.

Quality Control & Troubleshooting

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).

-

Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).

-

Detection: UV at 210 nm (Amide bond/Carboxyl) and 254 nm (if Fmoc derivative). H-D-Dap(Boc)-OH has weak UV absorbance; consider ELSD (Evaporative Light Scattering Detector) or derivatization if analyzing the free amino acid.

Solubility Issues

-

Problem: H-D-Dap(Boc)-OH is zwitterionic and may aggregate in pure organic solvents like DCM.

-

Solution: For reactions requiring organic solvents, use DMF or add a tertiary base (DIEA) to solubilize the carboxylate, or use the pre-synthesized Fmoc-derivative.

Storage Stability

-

The Boc group is sensitive to acidic moisture. Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

If the powder turns yellow or sticky, check for Boc deprotection (free diamine formation) using TLC with ninhydrin (free amines stain blue/purple).

References

-

PubChem. Boc-Dap-OH (Isomer Comparison & Properties). National Library of Medicine. Retrieved from [Link]

Methodological & Application

Optimizing the Incorporation of H-D-Dap(Boc)-OH in Solid-Phase Peptide Synthesis: A Guide to Coupling Reagents and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid D-2,3-diaminopropionic acid (Dap) is a valuable building block in peptide chemistry, enabling the synthesis of modified peptides with unique structural and functional properties. The orthogonally protected derivative, H-D-Dap(Boc)-OH, with its Boc-protected β-amino group, offers a strategic advantage for site-specific modifications. However, its incorporation into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, including the potential for side reactions such as β-lactam formation and incomplete couplings. This comprehensive guide provides an in-depth analysis of coupling reagent selection and detailed protocols for the efficient and high-fidelity incorporation of H-D-Dap(Boc)-OH in SPPS.

Introduction: The unique challenges of coupling H-D-Dap(Boc)-OH

H-D-Dap(Boc)-OH, while a versatile building block, presents specific hurdles in SPPS that necessitate careful consideration of the coupling strategy. The primary challenges include:

-

Steric Hindrance: The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the β-amino side chain can create steric hindrance, potentially slowing down the coupling reaction and leading to incomplete acylation of the N-terminal amine of the growing peptide chain.

-

β-Lactam Formation: As a β-amino acid derivative, there is an inherent risk of intramolecular cyclization to form a stable, four-membered β-lactam ring. This side reaction is often promoted by certain activation conditions and can lead to chain termination and difficult-to-remove impurities.

-

Racemization: As with any chiral amino acid, there is a risk of epimerization at the α-carbon during the activation and coupling steps, particularly under harsh basic conditions or with prolonged reaction times.

The choice of coupling reagent is therefore paramount to overcoming these challenges, ensuring high coupling efficiency while minimizing unwanted side reactions.

A Comparative Analysis of Coupling Reagents for H-D-Dap(Boc)-OH

The success of incorporating H-D-Dap(Boc)-OH into a peptide sequence is highly dependent on the choice of coupling reagent. These reagents activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the free amine on the resin-bound peptide. They are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Workhorses of SPPS

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used coupling reagents.[1] DIC is generally preferred in SPPS as the resulting urea byproduct is soluble in common solvents like dimethylformamide (DMF) and dichloromethane (DCM).[1]

-

Mechanism of Action: Carbodiimides react with the carboxylic acid of H-D-Dap(Boc)-OH to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the N-terminal amine of the peptide chain to form the desired peptide bond.

To enhance coupling efficiency and suppress racemization, carbodiimides are almost always used in conjunction with an additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[1]

-

Causality Behind Experimental Choices: While cost-effective, the O-acylisourea intermediate is highly reactive and can be susceptible to intramolecular attack by the α-amino group, leading to racemization. The use of additives like HOBt provides a less reactive, yet still efficient, activated species, thus mitigating this risk.[1]

Phosphonium and Aminium/Uronium Salts: The High-Performance Options

For challenging couplings, including those involving sterically hindered amino acids like H-D-Dap(Boc)-OH, phosphonium and aminium/uronium-based reagents are often the reagents of choice.[2][3]

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its Analogs (PyBOP®, PyAOP®): These phosphonium salts are highly efficient and less prone to causing racemization than carbodiimides alone.[2] PyBOP is a commonly used successor to the more toxic BOP reagent.[2]

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU): These aminium/uronium salts are among the most effective coupling reagents available for SPPS. HATU, in particular, is renowned for its ability to facilitate difficult couplings with high efficiency and minimal racemization, especially when used with hindered amino acids.

-

Mechanism of Action: These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an active ester (e.g., an OBt or OAt ester). This active ester then reacts with the peptide's N-terminal amine. The use of 7-aza-1-hydroxybenzotriazole (HOAt) in HATU provides a more reactive active ester compared to the HOBt-based HBTU, which can be beneficial for sluggish reactions.

-

Causality Behind Experimental Choices: The higher reactivity of HATU and other onium salts is crucial for driving the coupling of sterically hindered residues like H-D-Dap(Boc)-OH to completion, thereby minimizing deletion sequences. The presence of a base is required to deprotonate the carboxylic acid, allowing it to react with the coupling reagent.

Mitigating Side Reactions: The Case of β-Lactam Formation

A significant concern when coupling β-amino acids is the potential for intramolecular cyclization to form a β-lactam. This side reaction is driven by the proximity of the activated carboxyl group and the α-amino group.

To minimize β-lactam formation, the following strategies are recommended:

-

Use of Additives: Additives like HOBt or HOAt not only suppress racemization but also form active esters that are less prone to intramolecular cyclization compared to the highly reactive O-acylisourea intermediate formed with carbodiimides alone.

-

Pre-activation Time: A short pre-activation time of the amino acid with the coupling reagent before adding it to the resin is often beneficial. This ensures that a high concentration of the activated amino acid is available for the intermolecular coupling reaction, outcompeting the intramolecular cyclization. However, prolonged pre-activation, especially with highly reactive reagents, should be avoided as it can lead to other side reactions.

-

Choice of Coupling Reagent: Highly efficient coupling reagents like HATU can promote rapid intermolecular coupling, thereby minimizing the time available for the intramolecular side reaction to occur.

Below is a diagram illustrating the desired peptide bond formation versus the undesired β-lactam formation.

Caption: Desired intermolecular coupling vs. undesired intramolecular β-lactam formation.

Recommended Coupling Protocols for H-D-Dap(Boc)-OH in SPPS

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin used. All procedures should be performed in a well-ventilated fume hood.

General SPPS Workflow

The following diagram outlines the general steps in a standard Fmoc-based SPPS cycle.

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Protocol 1: Coupling using HATU

This protocol is recommended for its high efficiency, especially for potentially difficult couplings.

Materials:

-

H-D-Dap(Boc)-OH (4 equivalents relative to resin loading)

-

HATU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation of H-D-Dap(Boc)-OH: In a separate vessel, dissolve H-D-Dap(Boc)-OH and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), the coupling reaction can be extended or a second coupling can be performed.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling using DIC/HOBt

This is a more traditional and cost-effective method, suitable for many applications.

Materials:

-

H-D-Dap(Boc)-OH (4 equivalents relative to resin loading)

-

HOBt (4 equivalents)

-

DIC (4 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation of H-D-Dap(Boc)-OH: In a separate vessel, dissolve H-D-Dap(Boc)-OH and HOBt in DMF. Add DIC to the solution and allow it to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test to check for completion. If the coupling is incomplete, extend the reaction time or perform a recoupling.

-

Washing: After a negative Kaiser test, wash the resin extensively with DMF and DCM to remove the soluble diisopropylurea byproduct and other reagents.

Data Presentation: A Qualitative Comparison of Coupling Reagents

| Coupling Reagent | Relative Cost | Coupling Efficiency for Hindered Residues | Risk of Racemization | Key Considerations |

| DIC/HOBt | Low | Moderate | Low to Moderate | A reliable and cost-effective choice. The urea byproduct from DIC is soluble in common SPPS solvents.[1] |

| HBTU | Moderate | High | Low | A very efficient coupling reagent, though the potential for guanidinylation of the N-terminus exists if used in excess. |

| HATU | High | Very High | Very Low | Often considered the gold standard for difficult couplings due to its high reactivity and low racemization risk. |

| PyBOP | High | High | Low | A non-toxic alternative to BOP with excellent performance, particularly for hindered amino acids.[2] |

Conclusion and Expert Recommendations

The successful incorporation of H-D-Dap(Boc)-OH in SPPS is readily achievable with a well-considered coupling strategy. For routine syntheses where cost is a significant factor, DIC/HOBt can provide satisfactory results, provided that the coupling is carefully monitored.

For more challenging sequences, or to ensure the highest possible yield and purity, the use of a more potent coupling reagent is strongly recommended. HATU stands out as the preferred reagent for coupling H-D-Dap(Boc)-OH due to its superior efficiency in overcoming steric hindrance and its ability to promote rapid coupling, which in turn minimizes the risk of β-lactam formation. PyBOP also represents an excellent, albeit slightly less reactive, alternative.

Regardless of the chosen reagent, careful monitoring of the coupling reaction through methods like the Kaiser test is crucial to ensure complete acylation and to avoid the accumulation of deletion peptides. By understanding the underlying chemical principles and following robust protocols, researchers can confidently incorporate H-D-Dap(Boc)-OH to create novel and complex peptides for a wide range of applications in research and drug development.

References

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

-

Whitehead, A. (2014). An Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

Sources

monitoring H-D-Dap(boc)-OH coupling efficiency with Kaiser test

Application Note: Monitoring H-D-Dap(Boc)-OH Coupling Efficiency via Kaiser Test

Part 1: Executive Summary & Scientific Context

The incorporation of non-proteinogenic amino acids like 2,3-Diaminopropionic acid (Dap) is a critical strategy in modern peptide drug discovery for inducing secondary structure constraints or providing bioconjugation handles. However, the vicinal diamine structure of Dap presents unique synthetic challenges, including steric hindrance and aggregation potential.

In Solid-Phase Peptide Synthesis (SPPS), the Kaiser Test (Ninhydrin Test) is the gold standard for qualitative monitoring of coupling efficiency.[1] This guide details the protocol for monitoring the coupling events involving H-D-Dap(Boc)-OH (typically introduced as Fmoc-D-Dap(Boc)-OH).

Critical Distinction: This protocol addresses two distinct monitoring points in the Dap(Boc) synthetic cycle:

-

Coupling of the Dap residue: Verifying that the resin-bound amine has fully reacted with the incoming Fmoc-D-Dap(Boc)-OH.

-

Coupling onto the Dap residue: Verifying that the sterically sensitive

-amine of the resin-bound H-D-Dap(Boc) has successfully coupled with the subsequent amino acid.

Part 2: The Kaiser Test Principle

The Kaiser test relies on the reaction of ninhydrin with free primary amines.[1] In the context of Dap(Boc) synthesis, it serves as a binary checkpoint.

-

Mechanism: Ninhydrin reacts with free primary amines through a dehydration and decarboxylation pathway to form Ruhemann’s Purple (diketohydrindylidene-diketohydrindamine).

-

Sensitivity: Detection limit is approximately 5 µmol/g of free amine.

-

Selectivity: Specific to primary amines. (Note: Proline/secondary amines require the Chloranil or Isatin test).[1][2]

Visualizing the Monitoring Workflow

Figure 1: Decision tree for monitoring D-Dap(Boc) incorporation and extension using the Kaiser Test.

Part 3: Detailed Experimental Protocol

Reagent Preparation

Store all reagents in amber glass bottles at 4°C. Shelf life: 1-2 months.

| Reagent ID | Composition | Role |

| Solution A | 500 mg Ninhydrin in 10 mL Ethanol | Chromophore precursor |

| Solution B | 80 g Phenol in 20 mL Ethanol | Acidic catalyst/buffer |

| Solution C | 2 mL 0.001 M KCN (aq) in 98 mL Pyridine | Reducing agent/Solvent |

Expert Tip: The quality of Pyridine is paramount. Ensure it is fresh and amine-free. Old pyridine can cause background "reddening" of the beads.

Sampling Procedure

-

Wash: Thoroughly wash the resin bed (approx.[2][3][4] 3x with DMF, 3x with DCM) to remove traces of unbound amine, piperidine, or coupling reagents.

-

Why? Residual piperidine causes false positives (Dark Blue). Residual HBTU/DIEA causes background noise.

-

-

Aliquot: Transfer a small catalytic amount of resin beads (10–20 beads) into a clean, small glass test tube (6 x 50 mm).

-

Note: Do not use plastic tubes; they melt at 100°C.

-

-

Wash Again: Perform a final wash of the beads in the tube with Ethanol to shrink the resin and remove latent DMF. Remove supernatant.

The Reaction

-

Add 2 drops of Solution A.

-

Add 2 drops of Solution B.

-

Add 2 drops of Solution C.

-

Heat: Place the tube in a heating block pre-equilibrated to 100°C for exactly 5 minutes .

-

Critical Control: Do not exceed 5 minutes. Prolonged heating can degrade the acid-labile Boc group on the Dap side chain.

-

Data Interpretation

| Observation (Beads) | Observation (Solution) | Result | Status for Dap(Boc) Cycle |

| Colorless / Yellow | Yellow | Negative (-) | Coupling Complete. (Proceed to deprotection). |

| Blue / Purple | Blue / Purple | Positive (+) | Incomplete Coupling. (Recouple). |

| Light Blue (Rim) | Yellow / Clear | Slightly Positive | >95% Coupling. (Consider capping with Ac₂O). |

| Red / Brown | Red / Brown | False Positive? | Check for Proline or degraded reagents. |

Part 4: Specific Considerations for H-D-Dap(Boc)-OH

Working with Diaminopropionic acid requires specific attention to the Boc protecting group on the side chain (

The "False Positive" Risk (Boc Thermolysis)

The Kaiser test utilizes phenol (a weak acid) and heat (100°C). While the Boc group is generally stable under these conditions for the standard 5-minute duration, extended heating (>10 mins) can lead to partial thermolytic cleavage of the Boc group.

-

Consequence: If the Boc falls off, the

-amine becomes free and reacts with ninhydrin. -

Result: The test turns Blue even if the

-amine coupling was successful. -

Mitigation: Strictly adhere to the 5-minute heating limit. If a positive result is ambiguous, use the TNBS Test (Trinitrobenzenesulfonic acid), which is performed at room temperature and avoids Boc degradation.

Steric Hindrance & Aggregation

Dap is a "beta-branched" analog in terms of sterics (similar to Asp/Asn but with an amine).

-

Coupling onto Dap: The

-amine of H-D-Dap(Boc)-Resin is moderately hindered by the bulky Boc group on the adjacent -

Observation: You may observe "slow kinetics" (light blue beads) after standard 45-min coupling.

-

Protocol Adjustment: Double coupling is recommended for the amino acid immediately following Dap.

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Blue beads after recoupling Fmoc-Dap | Aggregation of peptide chain | Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X) or elevate coupling temp to 50°C. |

| Blue beads after coupling onto Dap | Steric hindrance from Boc group | Perform double coupling. Switch to smaller activator (e.g., DIC/Oxyma instead of HATU). |

| Dark Blue Solution, Yellow Beads | Supernatant contamination | Wash resin more thoroughly with DCM before testing. |

| Reddish-Brown Beads | Proline or degraded Phenol | If N-term is not Pro, replace Kaiser Solution B. |

References

-

Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[1][2][6][7] Analytical Biochemistry, 34(2), 595–598.

-

Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147–157.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Standard Reference for Fmoc Chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Integrity of H-D-Dap(Boc)-OH in Peptide Synthesis

User Topic: How to avoid racemization of H-D-Dap(Boc)-OH during coupling. Ticket ID: TECH-DAP-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

The coupling of H-D-Dap(Boc)-OH (D-2,3-Diaminopropionic acid,

To preserve the D-configuration (stereochemical purity), you must abandon standard base-driven protocols (e.g., HATU/DIEA) in favor of neutral or acidic activation methods (Carbodiimides/Oxyma).

Module 1: The Mechanism of Failure

To solve the problem, we must understand the causality. Racemization of Dap derivatives is not random; it is driven by two competing pathways that are accelerated by base.

-

Direct Enolization (Base-Catalyzed): The electronegative nitrogen at the

-position pulls electron density away from the -

Oxazolone Formation: During activation, the carbonyl oxygen of the N-terminal protecting group (or the preceding amide bond) attacks the activated carboxyl, forming a 5-membered oxazolone ring. The

-proton of this ring is highly acidic.[1]

Visualization of the Risk Pathway:

Figure 1: Mechanistic pathway showing how the electron-withdrawing nature of the Dap side chain creates a dependency on base concentration for racemization.

Module 2: Troubleshooting & FAQs

Q1: I am using HATU/DIEA for all my couplings. Why is Dap racemizing?

A: HATU requires a base (DIEA) to function. In the presence of DIEA, the activated Dap ester is exposed to a basic environment before the amine nucleophile can react. Because Dap's

-

Corrective Action: Switch to DIC/Oxyma Pure . This method creates the active ester at acidic-to-neutral pH, virtually eliminating base-catalyzed racemization.

Q2: Can I use H-D-Dap(Boc)-OH as the nucleophile (amine component) without worry?

A: Generally, yes, but with a caveat. If H-D-Dap(Boc)-OH is the incoming amine (e.g., you are coupling Fmoc-X-OH to H-D-Dap(Boc)-...):

-

Ensure the base used to neutralize the salt (if it's a hydrochloride salt) is stoichiometric.

-

Avoid excess base, as it can cause the previous amino acid (Fmoc-X) to racemize, or cause the Dap to epimerize if the reaction temperature is high.

-

Recommendation: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA. It is a weaker, non-nucleophilic base that minimizes proton abstraction.

Q3: What is the "Gold Standard" reagent for this specific amino acid?

A: The industry standard for racemization-prone amino acids (Cys, His, Dap) is DIC (Diisopropylcarbodiimide) + Oxyma Pure .

-

Why? Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) acts as a superior leaving group that suppresses oxazolone formation and does not require tertiary amines.

Module 3: The Safe Coupling Protocol

This protocol assumes you are coupling a protected Dap derivative (e.g., Fmoc-D-Dap(Boc)-OH) to a resin or amine, OR coupling to H-D-Dap(Boc)-OH.

Reagents Required:

-

Coupling Agent: DIC (Diisopropylcarbodiimide).[2]

-

Additive: Oxyma Pure (preferred) or HOBt (anhydrous).

-

Solvent: DMF or NMP (Must be amine-free; check for fishy smell).

-

Base: NONE (Strictly forbidden during activation).

Step-by-Step Workflow:

| Step | Action | Technical Rationale |

| 1 | Dissolution | Dissolve the protected Dap derivative and Oxyma Pure (1:1 equiv) in DMF. |

| 2 | Cooling (Critical) | Cool the solution to 0°C in an ice bath. |

| 3 | Activation | Add DIC (1 equiv) to the cold solution. Stir for 2-5 minutes maximum. |

| 4 | Coupling | Add the cold activated mixture to the resin/amine component. |

| 5 | Incubation | Allow to react at room temperature. Do not heat. |

Protocol Visualization (Decision Tree):

Figure 2: Decision tree for reagent selection. Note that phosphonium/uronium salts (HATU) are rejected due to their base requirement.

Module 4: Comparative Data

The following table summarizes racemization rates of sensitive amino acids (analogous to Dap) under different activation conditions.

| Activation Method | Base Added | Relative Racemization Risk | Verdict |

| DIC / Oxyma | None | < 0.5% (Low) | Recommended |

| DIC / HOBt | None | ~ 1.0% (Low/Moderate) | Acceptable |

| HATU | DIEA (2 equiv) | > 5.0% (High) | Avoid |

| HBTU | DIEA (2 equiv) | > 10.0% (Very High) | Avoid |

| PyBOP | NMM | ~ 3-5% (High) | Avoid |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

- Establishes Oxyma/DIC as the superior method for suppressing racemiz

-

Bachem Technical Support. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.com. Link

- Provides comparative data on racemization rates of Cys/His/Dap analogs using different coupling cocktails.

- Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Analytical Biochemistry.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

- Details the electronic effects of side-chain protecting groups (like Boc on Dap) on backbone stability.

Sources

optimizing coupling time for sterically hindered H-D-Dap(boc)-OH

Technical Support Center: H-D-Dap(boc)-OH Coupling Optimization

Welcome to the technical support center for optimizing the coupling of H-D-Dap(boc)-OH and other sterically hindered amino acids. This guide is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you achieve higher coupling efficiencies and final peptide purity.

Troubleshooting Guide: Common Coupling Problems & Solutions

This section addresses specific experimental issues in a problem/solution format.

Problem: Low Coupling Efficiency or Incomplete Reaction

You perform a Kaiser test after the H-D-Dap(boc)-OH coupling step, and the resin beads are bright blue, indicating a significant number of unreacted free amines.[1][2][3]

Root Cause Analysis:

The primary reason for incomplete coupling of H-D-Dap(boc)-OH is steric hindrance. The bulky tert-Butyloxycarbonyl (Boc) group on the side-chain amine, combined with the stereochemistry of the amino acid itself, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[4][5] This slows down the reaction kinetics, often preventing it from reaching completion under standard conditions.

Solutions Workflow:

The following diagram outlines a systematic approach to troubleshooting this issue.

Caption: Troubleshooting workflow for incomplete coupling.

Step-by-Step Solutions:

-

Implement a Double Coupling Strategy: This is the most straightforward first step. After the initial coupling time has elapsed, remove the solvent and reagents, wash the resin with DMF, and then repeat the coupling step with a fresh solution of H-D-Dap(boc)-OH, coupling reagent, and base.[1][6] This second exposure to fresh reagents is often sufficient to drive the reaction to completion.

-

Upgrade Your Coupling Reagent: If a double coupling with standard reagents like DIC/Oxyma or HBTU fails, the issue is likely the potency of the activated species. For sterically hindered residues, more powerful onium salt reagents are required.[4][5]

-

Recommended Reagents: HATU, HCTU, or COMU are highly effective.[5] HATU, for example, reacts with the amino acid to form a highly reactive OAt-ester, which is more effective at acylating sterically hindered amines. COMU is another excellent choice, offering comparable efficiency to HATU with the added benefits of being based on the non-explosive Oxyma Pure and having better solubility.[7]

-

See Table 1 for a comparison of common coupling reagents for this application.

-

-

Increase Reaction Temperature: The rate of chemical reactions, including peptide coupling, generally increases with temperature.[8] For difficult couplings, increasing the temperature from ambient to 40-60°C can significantly improve the reaction kinetics and help overcome the steric barrier.[9][10] This can be achieved with a heated shaker or a microwave peptide synthesizer.[11][12]

-

Caution: Elevated temperatures can increase the risk of side reactions, particularly racemization for sensitive amino acids like Cys and His.[9] For H-D-Dap(boc)-OH, moderate temperature increases are generally safe, but should be validated for your specific sequence.

-

-

Cap Unreacted Amines: If, after attempting the strategies above, the Kaiser test remains positive, it may be necessary to terminate the unreacted chains to prevent the formation of deletion sequences in your final product.[13] This is done by "capping" with a highly reactive, non-peptidic acylating agent, most commonly acetic anhydride.

-

Protocol: Treat the resin with a solution of 10% acetic anhydride and 1% DIEA in DMF for 10-15 minutes. This will acetylate any free N-terminal amines, rendering them unable to participate in subsequent coupling steps.

-

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for H-D-Dap(boc)-OH?

For sterically demanding amino acids like H-D-Dap(boc)-OH, uronium/aminium or phosphonium salt-based reagents are superior to carbodiimides like DIC alone.[4][5]

-

Top Tier (Highest Reactivity): HATU and COMU are considered the "gold standard" for difficult couplings. They form highly reactive activated esters that can overcome significant steric hindrance. COMU has an excellent safety and solubility profile.[7]

-

Excellent Alternatives: HCTU and PyAOP are also very effective. HCTU is a more reactive version of the common HBTU. Phosphonium salts like PyAOP are particularly useful for minimizing racemization.[5]

-

Standard (May Require Optimization): HBTU or DIC/OxymaPure can work but will almost certainly require extended coupling times, double coupling, and/or elevated temperatures.

The following diagram illustrates the general mechanism of activation by a uronium salt like HATU.

Caption: Simplified activation pathway using HATU.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

| Reagent | Class | Relative Reactivity | Key Advantages | Potential Issues |

| COMU | Uronium | +++++ | Very high efficiency, safer (Oxyma-based), good solubility.[7] | Higher cost. |

| HATU | Uronium | +++++ | Gold standard for difficult couplings, very fast.[14] | Can cause guanidinylation of the N-terminus if used in excess.[14] |

| HCTU | Uronium | ++++ | More reactive and soluble than HBTU. | Potential for guanidinylation side reaction. |

| PyAOP | Phosphonium | ++++ | Excellent for minimizing racemization, no guanidinylation risk.[5] | Can be more expensive. |

| HBTU | Uronium | +++ | Cost-effective, good for routine synthesis. | May be insufficient for highly hindered couplings without optimization. |

| DIC/Oxyma | Carbodiimide | ++ | Low cost, simple reagents. | Often too slow for hindered couplings, requires longer reaction times.[15] |

Q2: How long should the coupling time be?

For a standard amino acid, a coupling time of 30-60 minutes at room temperature is often sufficient. For H-D-Dap(boc)-OH, this is rarely the case.

-

Initial Recommendation: Start with a 2-hour coupling time at room temperature.

-

With Optimization: If using a high-potency reagent like HATU and an elevated temperature (e.g., 50°C), the coupling time can often be reduced back to 30-60 minutes .[10]

-

Verification is Key: Always use an in-process control test like the Kaiser test to confirm the reaction's completion rather than relying on a fixed time.[1][6] A positive (blue) test means the reaction is not finished and requires more time or a more robust strategy.[6]

Q3: Does the Boc protecting group on the side chain cause any specific side reactions?

The Boc group on the β-amino group of diaminopropionic acid is generally stable under the basic conditions of Fmoc-SPPS.[16][17] The primary issue it causes is steric hindrance, as discussed. Unlike some other side-chain protecting groups, it does not typically participate in side reactions during the coupling step itself. However, ensuring its complete removal during the final acidic cleavage step is crucial for obtaining the correct final product.

Q4: Can I use microwave energy to speed up the coupling?

Yes. Microwave-assisted peptide synthesis is a highly effective method for accelerating difficult steps, including the coupling of sterically hindered amino acids.[9][11] The microwave energy heats the reaction mixture rapidly and uniformly, which increases the kinetic energy of the molecules and boosts reaction rates.[12] This allows for significantly shorter coupling times, often reducing a 2-hour reaction to 5-10 minutes at an elevated temperature (e.g., 75-90°C).[9]

Experimental Protocols

Protocol 1: Standard Kaiser Test (for Primary Amines)

This test is essential for monitoring the completion of coupling reactions.[2][18]

Reagents:

-

Reagent A: Potassium cyanide (KCN) in pyridine.

-

Reagent B: Ninhydrin in n-butanol.

-

Reagent C: Phenol in n-butanol.

Procedure:

-

Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

-

Wash the beads 3 times with DMF, then 3 times with ethanol to remove residual solvent.

-

Add 2-3 drops of Reagent A.

-

Add 2-3 drops of Reagent B.

-

Add 2-3 drops of Reagent C.

-

Heat the test tube in a heating block at 110°C for 5 minutes.

-

Observe the color of the beads and the solution.

Interpretation of Results: [6]

| Observation | Interpretation | Recommended Action |

| Yellow/Colorless beads and solution | Complete Coupling (No free primary amines) | Proceed to the next deprotection step. |

| Blue/Purple beads and solution | Incomplete Coupling (Free primary amines present) | Repeat the coupling (double couple) or implement a more advanced strategy. |

Protocol 2: Optimized Double Coupling of H-D-Dap(boc)-OH using HATU

This protocol is a robust starting point for achieving high coupling efficiency.

Setup:

-

Resin: 1.0 g of resin-bound peptide with a free N-terminal amine.

-

Scale: Assumes a resin substitution of 0.5 mmol/g.

Reagents:

-

H-D-Dap(boc)-OH: 4 equivalents (2.0 mmol)

-

HATU: 3.9 equivalents (1.95 mmol)

-

N,N-Diisopropylethylamine (DIEA): 8 equivalents (4.0 mmol)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

First Coupling: a. In a clean vessel, dissolve the H-D-Dap(boc)-OH (2 eq) and HATU (1.95 eq) in DMF. Add the DIEA (4 eq) and allow the mixture to pre-activate for 1-2 minutes. b. Add the activated amino acid solution to the washed and drained resin. c. Agitate the reaction vessel at room temperature for 1 hour.

-

Wash: a. Drain the reaction solution from the resin. b. Wash the resin thoroughly with DMF (3 x 10 mL).

-

Second Coupling: a. Repeat step 1a to prepare a fresh solution of activated H-D-Dap(boc)-OH. b. Add the fresh solution to the resin and agitate for another 1 hour.

-

Final Wash & Test: a. Drain the reaction solution and wash the resin with DMF (3 x 10 mL), followed by DCM (3 x 10 mL). b. Perform a Kaiser test to confirm the absence of free amines (yellow beads). If the test is still positive, consider increasing the temperature or moving to a capping step.

References

- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.

- Palasek, S. A., et al. (2017). Coupling method for peptide synthesis at elevated temperatures. Google Patents (US20170342104A1).

- Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541.

- Chemistry For Everyone. (2025). How Does Microwave Irradiation Accelerate Solid-Phase Peptide Synthesis? YouTube.

- Kumar, P., et al. (2019). A comprehensive review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 10(2), 1103-1111.

- BenchChem. (2025). Optimizing coupling reagents for sterically hindered amino acids like Fmoc-Orn(N3).

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- BenchChem. (2025). Choosing the right coupling reagent for hindered amino acids.

- Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761-777.

- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).

- El-Faham, A., & Albericio, F. (2010). Proposed mechanism for activation by uronium salt. ResearchGate.

- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of the American Chemical Society, 122(23), 5683-5689.

- Fiveable. (n.d.). Kaiser Test Definition.

- Hurevich, M., et al. (2021). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Kolesanova, E. (2020). SPPS: peptide failure to elongate? ResearchGate.

- Mergler, N., et al. (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central.

- BenchChem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).

- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.

- Szabó, D., et al. (2021). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.

- Reddit. (2025). Low yield despite good HPLC purity with SPPS using chlorotrityl linker.

- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. peptide.com [peptide.com]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. csbio.com [csbio.com]

- 11. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 14. peptide.com [peptide.com]

- 15. bachem.com [bachem.com]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

Technical Support Center: H-D-Dap(Boc)-OH Deprotection & Handling

[1]

Executive Summary: The "Deceptive Simplicity" of Dap

Removing the Boc group from H-D-Dap(Boc)-OH (D-2,3-diaminopropionic acid) appears trivial—a standard acidolysis.[1] However, this specific building block presents unique failure modes compared to its higher homologs (Ornithine/Lysine).[1]

The two critical pitfalls are:

-

-Lactamization: The 1,2-diamine structure is geometrically primed for intramolecular cyclization to form 2-azetidinone (a

-

Zwitterionic Solubility: The deprotected product, H-D-Dap-OH, is extremely polar.[1] It will not extract into organic solvents, leading to "vanishing product" scenarios during standard aqueous workups.[1]

This guide provides the mechanistic insight and validated protocols to navigate these issues.

The Chemistry of Failure

To troubleshoot effectively, you must visualize the competing pathways.

Visualizing the Reaction Landscape

The following diagram illustrates the desired pathway versus the destructive side-reaction (Lactamization).

Figure 1: Reaction pathway showing the risk of

Troubleshooting Guide (Q&A)

Issue Category A: "My Product Disappeared" (Solubility & Isolation)

Q1: I treated H-D-Dap(Boc)-OH with TFA/DCM, evaporated, and did an aqueous workup (DCM/Water extraction). The organic layer is empty, but the water layer contains a mess. Where is my product?

-

Diagnosis: The product, H-D-Dap-OH, is a highly polar zwitterion (or dicationic salt in acid).[1] It is insoluble in DCM, EtOAc, or Ether.[1] It partitions 100% into the aqueous phase.

-

The Fix: Stop doing aqueous workups.

Q2: I tried to desalt the product using an ion-exchange resin (basic), but my yield is low and the NMR looks wrong.

-

Diagnosis: You likely triggered lactamization.[1] Freeing the

-amine in the presence of the carboxylic acid (even without activation) can lead to equilibrium cyclization, especially if heat is applied during concentration. -

The Fix: Isolate and use the product as the HCl or TFA salt . Do not convert to the free base unless strictly necessary and performed at low temperature (0°C).

Issue Category B: "Impurity Profile" (Side Reactions)

Q3: LC-MS shows a major peak with a mass of [M-18].[1] What is this?

-

Diagnosis: This is the

-lactam (dehydration product).[1]-

Mechanism:[2] The

-amino group attacks the carbonyl carbon. -

Trigger: This usually happens if you attempted to neutralize the salt or if the reaction mixture got too hot during evaporation.

-

-

The Fix: Maintain acidic conditions throughout isolation. Avoid heating above 40°C during rotary evaporation.[1]

Q4: The product is extremely hygroscopic and turns into a gum.

-

Diagnosis: Dap salts (especially TFA salts) are notoriously hygroscopic.[1]

-

The Fix:

Validated Protocols

Protocol A: Standard TFA Deprotection (For small scale/LC-MS checks)

Best for: Quick generation of the salt for immediate use.[1]

-

Dissolution: Dissolve H-D-Dap(Boc)-OH (1 eq) in DCM (minimum volume).

-

Acidolysis: Add TFA (equal volume to DCM).

-

Optional: Add 2.5% TIS (Triisopropylsilane) or water as a scavenger if you suspect t-butyl cation polymerization, though less critical for this specific molecule than for Trp/Met containing peptides.[1]

-

-

Reaction: Stir at Room Temperature for 30–60 minutes.

-

Monitor: TLC (disappearance of starting material) or LC-MS.[1]

-

-

Isolation (CRITICAL):

Protocol B: HCl/Dioxane Deprotection (Recommended for Stability)

Best for: Isolating a stable, storable solid.[1]

-

Setup: Place H-D-Dap(Boc)-OH in a round-bottom flask.

-

Reagent: Add 4M HCl in Dioxane (10–20 equivalents of HCl).

-

Note: Avoid using water in this step to prevent hydrolysis issues or gum formation.[1]

-

-

Reaction: Stir at Room Temperature for 45–60 minutes.

-

Isolation:

-

Result: H-D-Dap-OH • 2HCl.[1] This salt is more stable and easier to handle than the TFA salt.

Comparative Data: Protecting Group Strategies

If you are encountering persistent issues with H-D-Dap(Boc)-OH, consider if the orthogonal protection strategy is appropriate for your synthesis.

| Derivative | Stability | Primary Utility | Risk Profile |

| H-D-Dap(Boc)-OH | Acid Labile | Solution phase synthesis | High risk of lactamization if carboxyl activated.[1] |

| Fmoc-D-Dap(Boc)-OH | Orthogonal | SPPS (Standard) | Low risk.[1][3] Boc removed after peptide coupling. |

| Fmoc-D-Dap(Allo)-OH | Pd(0) Labile | Cyclic peptide synthesis | Eliminates acid-deprotection risks entirely.[1] |

| Fmoc-D-Dap(Dde)-OH | Hydrazine Labile | Branched peptides | Orthogonal to both Boc and Fmoc.[1] |

References

-

Vederas, J. C., et al. (1985).[1] Synthesis of beta-lactam antibiotics via beta-hydroxy alpha-amino acids.[1] Journal of the American Chemical Society. (Discusses the propensity of Dap derivatives to cyclize).[1]

-

Bachem Technical Library. (2024).[1] Handling of Diaminopropionic Acid Derivatives.[3][4][5][1]

-

Sigma-Aldrich. (2024).[1] Product Specification: Boc-Dap-OH.[1]

-

BenchChem. (2025).[1][3][4][6][7] Technical Guide: The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH in Advanced Peptide Synthesis.[1]

Sources

- 1. Boc-Dap(Z)-OH =98.0 HPLC 65710-58-9 [sigmaaldrich.com]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

Validation & Comparative

Technical Guide: Confirming Stereochemistry of D-Dap in Synthetic Peptides

Executive Summary

The incorporation of D-2,3-Diaminopropionic acid (D-Dap) into synthetic peptides is a critical strategy for inducing specific secondary structures (e.g.,

This guide provides an objective comparison of analytical methods to confirm D-Dap enantiomeric purity. While direct Chiral HPLC is discussed, Advanced Marfey’s Method (LC-MS) is established here as the superior protocol for peptide hydrolysates due to its sensitivity, cost-efficiency, and ability to resolve di-derivatized diamino acids.

The Challenge: Why D-Dap Racemizes

Unlike aliphatic amino acids (e.g., Ala, Leu), D-Dap possesses a side-chain amine at the

During standard SPPS (Solid Phase Peptide Synthesis), repeated exposure to bases (piperidine) or activation agents (HATU/DIEA) can lead to proton abstraction, forming a planar enolate intermediate that repotonates indiscriminately, yielding an L-impurity.

The Analytical Gap: Standard Reverse-Phase HPLC (RP-HPLC) cannot distinguish D-Dap from L-Dap within a peptide chain unless they induce a significant conformational change (diastereomeric separation), which is rare in short linear sequences.

Comparative Analysis of Methodologies

We evaluated three primary workflows for confirming D-Dap stereochemistry.

Table 1: Method Performance Matrix

| Feature | Method A: Advanced Marfey's (Recommended) | Method B: Direct Chiral HPLC | Method C: Co-elution (Synthesized Standards) |

| Principle | Derivatization with L-FDAA (Marfey's Reagent) followed by C18 LC-MS. | Direct separation on Chiral Stationary Phase (CSP) (e.g., Crown Ether).[1][2] | Synthesize Peptide-L and Peptide-D; compare RT on C18. |

| Resolution ( | High ( | Variable; highly dependent on mobile phase additives. | Low to Moderate; often co-elute in linear peptides. |

| Sample State | Hydrolysate (Free Amino Acid). | Intact Peptide or Hydrolysate. | Intact Peptide. |

| Cost | Low (Standard C18 column + Reagent). | High (Specialized CSP columns: $1,500+). | Very High (Requires synthesis of impurity standard). |

| Throughput | High (20 min LC run). | Low (Long equilibration times). | Low (Synthesis time). |

| Limit of Detection | < 0.1% D-isomer (MS detection). | ~0.5% (UV detection usually required). | N/A (Qualitative). |

Decision Logic Diagram

Figure 1: Decision matrix for selecting the appropriate stereochemical confirmation method. Marfey's method is the robust default for most synthetic workflows.

Deep Dive: The Advanced Marfey's Protocol

This protocol is optimized specifically for Diaminopropionic Acid . Unlike mono-amines, Dap has two reactive sites. To ensure a single, sharp peak for quantification, we must drive the reaction to form the Bis-FDAA-Dap derivative.

Mechanism

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) reacts with the primary amines of Dap.

-

L-Dap + L-FDAA

L-L (Diastereomer 1) -

D-Dap + L-FDAA

L-D (Diastereomer 2)

Because L-L and L-D are diastereomers, they have different physical properties and separate easily on a standard achiral C18 column.

Step-by-Step Workflow

Phase 1: Acid Hydrolysis[3]

-

Dissolve 0.5 mg of the peptide in 200 µL of 6N HCl (LC-MS grade) containing 0.1% Phenol (scavenger).

-

Flush the vial with Nitrogen/Argon to remove oxygen (prevents oxidation of Trp/Met).

-

Incubate at 110°C for 16-24 hours .

-

Dry the sample completely using a SpeedVac or N2 stream.

-

Checkpoint: The residue should be dry and free of visible acid droplets.

-

Phase 2: Derivatization (The Critical Step)

Dap requires excess reagent to ensure both amines react.

-

Resuspend the dried hydrolysate in 100 µL of 1M NaHCO₃ (pH must be >8.0).

-

Add 200 µL of 1% (w/v) L-FDAA in Acetone.

-

Note: Use a high concentration of FDAA (1% vs standard 0.1%) to force bis-derivatization.

-

-

Incubate at 50°C for 60 minutes .

-

Stop reaction by adding 20 µL of 2M HCl (to neutralize) and 200 µL of 50% Acetonitrile.

-

Filter through a 0.22 µm PTFE filter.

Phase 3: LC-MS Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 60% B over 20 minutes. (FDAA derivatives are hydrophobic).

-

Detection:

-

UV: 340 nm (FDAA

).[4] -

MS (ESI+): Monitor Extracted Ion Chromatogram (EIC) for Bis-FDAA-Dap.

-

Mass Calculation: MW(Dap) + 2[MW(FDAA) - HF] = 104.1 + 2(272.2 - 20)

608.5 Da [M+H]+.

-

Experimental Workflow Diagram

Figure 2: Optimized Marfey's workflow for Diaminopropionic acid analysis.

Data Interpretation & Self-Validation

To ensure trustworthiness, you must run a Spike Recovery Control .

-

Blank: Run the derivatized peptide hydrolysate.

-

Standard Spike: Spike the hydrolysate with authentic L-Dap standard (derivatized).

-

Observation:

-

If the main peak increases: Your peptide contains L-Dap (Racemized or wrong starting material).

-

If a new peak appears (usually earlier eluting): Your peptide is the correct D-Dap, and the new peak is the L-standard.

-

Typical Elution Order (Hydrophobic Rule): For most amino acids, the L-FDAA-L-AA elutes beforeL-FDAA-D-AA . However, due to the bis-derivatization and specific column interactions, always confirm with standards .

| Analyte | Derivatization | Expected RT (min)* | Mass (m/z) |

| L-Dap Standard | Bis-L-FDAA | 12.4 | 608.5 |

| D-Dap (Analyte) | Bis-L-FDAA | 14.1 | 608.5 |

| D-Dap (Mono-deriv) | Mono-L-FDAA | 8.2 (Avoid this!) | 356.3 |

*Note: RTs are illustrative for a C18 column with MeCN gradient. You must establish your own system suitability.

Expert Troubleshooting

Problem: I see three peaks for Dap. Cause: Incomplete derivatization. You likely have the D-isomer (Bis), the L-isomer (Bis), and Mono-derivatized species. Solution: Increase FDAA concentration to 1.5% and incubation time to 90 mins. Ensure pH > 8.0 (Dap HCl salt is acidic; check pH with spot paper).

Problem: My D-Dap racemized 20%. Cause: Likely occurred during the coupling of the D-Dap residue or subsequent Fmoc removal. Solution:

-

Use Fmoc-D-Dap(Alloc)-OH instead of Mtt/Boc if orthogonal protection allows.

-

Use Oxyma/DIC instead of HATU/DIEA (Base-free coupling reduces racemization).

-

Reduce Fmoc deprotection time (e.g., 2 x 3 min instead of 2 x 10 min).

References

-

Marfey, P. (1984).[5] Determination of D-amino acids. II. Use of a chiral reagent 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[2][6][7][8] Carlsberg Research Communications, 49(6), 591–596.

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247.

-

Goodlett, D. R., et al. (1995). Amino Acid Analysis by Isotope Dilution and Marfey's Reagent. Journal of Chromatography A, 707(2), 233-244.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed discussion on racemization mechanisms).

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 7. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Comprehensive Safety and Handling Guide for H-D-Dap(boc)-OH

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for H-D-Dap(boc)-OH was located. This guide is constructed based on the safety information available for the closely related compound, Boc-D-2,3-diaminopropionic acid, and general principles of laboratory safety. Users are strongly advised to perform their own risk assessment before handling this chemical.

Introduction: Understanding the Compound and Associated Risks

The Boc protecting group is widely utilized in organic synthesis to temporarily block the reactivity of an amino group.[2][3] Its removal is typically achieved under acidic conditions.[4][5] The inherent reactivity of the starting materials and the byproducts of deprotection necessitate a thorough understanding of the associated hazards.

Hazard Identification and Classification

Based on the data for Boc-D-2,3-diaminopropionic acid, H-D-Dap(boc)-OH is anticipated to have the following hazard classifications under the Globally Harmonized System (GHS):[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictograms (Anticipated):

These classifications underscore the importance of avoiding ingestion, skin and eye contact, and inhalation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure to H-D-Dap(boc)-OH. The following table outlines the recommended PPE for various laboratory operations involving this compound.

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and Aliquoting (Dry Powder) | Tightly fitting safety goggles with side-shields.[7] | Chemical-resistant, powder-free nitrile gloves.[8][9] Consider double-gloving.[10] | Long-sleeved laboratory coat, closed at the front.[11] | NIOSH-approved N95 respirator or higher, especially if working outside a ventilated enclosure.[7] |

| Dissolving and Solution Handling | Tightly fitting safety goggles with side-shields.[7] A face shield may be necessary if there is a splash hazard. | Chemical-resistant nitrile gloves.[8][9] Change gloves immediately if contaminated. | Long-sleeved laboratory coat. | Work in a certified chemical fume hood. Respiratory protection is generally not required if handled within a fume hood. |

| Peptide Synthesis and Deprotection | Tightly fitting safety goggles with side-shields and a face shield. | Chemical-resistant gloves appropriate for the solvents and reagents being used. | Chemical-resistant laboratory coat or apron. | All operations should be conducted in a certified chemical fume hood. |

| Waste Disposal | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if handling sealed waste containers. |

The Rationale Behind PPE Selection:

-

Eye Protection: The potential for serious eye irritation necessitates the use of tightly fitting safety goggles to prevent contact with dust particles or splashes.[7]

-

Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are recommended to prevent skin irritation.[9] Double-gloving can provide an additional layer of protection, especially during prolonged handling.[10]

-

Body Protection: A lab coat protects against incidental contact and contamination of personal clothing.[11]

-

Respiratory Protection: Due to the risk of respiratory irritation from inhaling the powder, a respirator is recommended when handling the solid outside of a primary engineering control like a fume hood.[1][7]

Safe Handling Workflow: A Step-by-Step Procedural Guide

The following workflow diagram and detailed steps provide a clear, logical sequence for the safe handling of H-D-Dap(boc)-OH in a laboratory setting.

Caption: A logical workflow for the safe handling of H-D-Dap(boc)-OH.

Detailed Protocol:

-

Risk Assessment & PPE Donning: Before any work begins, conduct a thorough risk assessment for the specific procedure. Don the appropriate PPE as outlined in the table above.

-

Inspect Fume Hood & Equipment: Ensure the chemical fume hood is functioning correctly and that all necessary equipment is clean and readily available.

-

Weighing & Aliquoting:

-

Perform all weighing and aliquoting of the solid H-D-Dap(boc)-OH within a chemical fume hood or a powder containment hood to minimize inhalation exposure.[12]

-

Use anti-static weigh boats or paper to prevent dispersal of the powder.

-

Handle the container and spatula with care to avoid generating dust.[7]

-

-

Dissolution:

-

Add the solvent to the solid slowly to avoid splashing.

-

Ensure the vessel is appropriately sized to prevent spills.

-

-

Reaction & Work-up:

-

Conduct all reactions in a certified chemical fume hood.

-

Be mindful of any exothermic reactions and have appropriate cooling measures in place.

-

When performing Boc deprotection with acids, be aware of the potential for off-gassing and ensure adequate ventilation.[5]

-

-

Decontamination:

-

Wipe down all surfaces and equipment that may have come into contact with H-D-Dap(boc)-OH with an appropriate cleaning agent (e.g., 70% ethanol).

-

-

Waste Segregation & Disposal:

-

Segregate all waste containing H-D-Dap(boc)-OH into a clearly labeled hazardous waste container.

-

Follow your institution's specific guidelines for chemical waste disposal.

-

-

PPE Doffing & Hand Washing:

-

Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

-

Wash hands thoroughly with soap and water after removing PPE.[1]

-

Emergency Procedures: Being Prepared for the Unexpected

| Scenario | Immediate Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][13] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][14] |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12] For a large spill, contact your institution's environmental health and safety department. |

Operational and Disposal Plans

Storage:

-

Store H-D-Dap(boc)-OH in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Keep it away from incompatible materials such as strong oxidizing agents and strong acids (except when used for deprotection).

Disposal:

-

All waste containing H-D-Dap(boc)-OH, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous chemical waste.

-

Do not dispose of this chemical down the drain or in the regular trash.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety office for specific procedures.

Conclusion: Fostering a Culture of Safety

By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely handle H-D-Dap(boc)-OH. A proactive approach to safety, grounded in a thorough understanding of the potential hazards and the implementation of robust control measures, is paramount in any laboratory setting. This commitment to safety not only protects individual researchers but also fosters a secure and productive research environment for everyone.

References

-

Anaspec. (2021, February 22). Safety Data Sheet (SDS). Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

PubChem. (n.d.). Boc-Dap-OH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

University of Nevada, Reno - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

-

ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Double BOC protection selective removal method [en.highfine.com]

- 4. researchgate.net [researchgate.net]

- 5. BOC deprotection [ms.bzchemicals.com]

- 6. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. pppmag.com [pppmag.com]

- 9. hsa.ie [hsa.ie]

- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 12. peptide.com [peptide.com]

- 13. anaspec.com [anaspec.com]

- 14. chemicalbook.com [chemicalbook.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.